REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=O.C(Cl)Cl.[CH2:10]([O:12][C:13]([C:15]1[NH:16][C:17]2[C:22](C=1)=[CH:21][C:20]([Br:24])=[CH:19][CH:18]=2)=[O:14])[CH3:11].C([O-])(O)=O.[Na+]>CN(C=O)C>[CH2:10]([O:12][C:13]([C:15]1[NH:16][C:17]2[C:18]([C:2]=1[CH:1]=[O:5])=[CH:19][C:20]([Br:24])=[CH:21][CH:22]=2)=[O:14])[CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
3.43 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1NC2=CC=C(C=C2C1)Br
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined extracts were washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Crystallisation from EtOH
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC2=CC=C(C=C2C1C=O)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |